3-[(Cyclobutylcarbonyl)amino]benzoic acid
Description
3-[(Cyclobutylcarbonyl)amino]benzoic acid (CAS: 33582-65-9) is a benzoic acid derivative functionalized with a cyclobutylcarbonyl amino group at the meta position. Its molecular formula is C₁₂H₁₃NO₃, and it is characterized by a strained four-membered cyclobutyl ring attached via an amide linkage.
Properties
IUPAC Name |
3-(cyclobutanecarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(8-3-1-4-8)13-10-6-2-5-9(7-10)12(15)16/h2,5-8H,1,3-4H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLRSCHEZMZLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392276 | |
| Record name | 3-[(cyclobutylcarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33582-65-9 | |
| Record name | 3-[(cyclobutylcarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclobutylcarbonyl)amino]benzoic acid typically involves the reaction of cyclobutylcarbonyl chloride with 3-aminobenzoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclobutylcarbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 3-[(Cyclobutylcarbonyl)amino]benzoic acid serves as a versatile building block for synthesizing more complex molecules. Its unique cyclobutylcarbonyl moiety allows for diverse chemical reactions, making it valuable in organic synthesis.
Biology
The compound has been studied for its interactions with biological macromolecules, particularly enzymes. Research indicates that it can inhibit specific enzymes by binding to them and altering their conformation, which may affect various biochemical pathways. This property positions it as a candidate for exploring therapeutic applications .
Medicine
This compound is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities. Its mechanism of action often involves enzyme inhibition, which could lead to the development of new treatments for diseases such as cancer and neurodegenerative disorders .
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown IC values comparable to established inhibitors, suggesting that this compound could be further explored for neuroprotective therapies .
Case Study 2: Anticancer Activity
In vitro studies have indicated that cyclobutyl derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC values suggest that these compounds may possess potent anticancer properties, warranting further investigation into their mechanisms and potential clinical applications .
Mechanism of Action
The mechanism of action of 3-[(Cyclobutylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes the structural and physicochemical properties of 3-[(Cyclobutylcarbonyl)amino]benzoic acid and its analogs:
Substituent Effects on Properties
Cyclobutyl vs. Cyclohexyl Groups: The cyclobutyl group introduces ring strain (due to its 4-membered structure), which may enhance reactivity compared to the more stable cyclohexyl group (6-membered) .
Isobenzofuran vs. Benzoic Acid Core: The isobenzofuran analog (C₁₅H₁₁NO₄) contains a fused oxygenated ring system, leading to non-planar geometry (dihedral angle = 67.82°) and enhanced π-π stacking interactions in crystals . This compound’s monoclinic crystal system (space group P2₁/n) and low R factor (0.041) indicate a highly ordered lattice stabilized by intermolecular O–H∙∙∙O and N–H∙∙∙O bonds .
Electron-Withdrawing vs. Electron-Donating Groups: The tert-butoxycarbonyl group in 3-[(tert-Butoxycarbonyl)amino]benzoic acid is electron-withdrawing, which may reduce the acidity of the benzoic acid proton compared to the cyclobutyl derivative .
Hydrogen Bonding and Crystal Packing
- All analogs retain the benzoic acid core, enabling O–H∙∙∙O hydrogen bonds (e.g., carboxylic acid dimerization) and N–H∙∙∙O interactions from the amide group.
- The isobenzofuran derivative exhibits a higher density of hydrogen bonds due to additional oxygen atoms in the fused ring, contributing to its robust crystal lattice .
Biological Activity
3-[(Cyclobutylcarbonyl)amino]benzoic acid, with the molecular formula C12H13NO3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Overview of the Compound
- IUPAC Name : 3-(cyclobutanecarbonylamino)benzoic acid
- Molecular Weight : 219.24 g/mol
- CAS Number : 33582-65-9
The compound is synthesized through the reaction of cyclobutylcarbonyl chloride with 3-aminobenzoic acid, typically in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, which alters enzyme conformation and function. This interaction can modulate various biochemical pathways and cellular processes, making it a candidate for therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| Colon HCT-15 | 2.0 | 5.3 | 19 |
| Melanoma LOXIMVI | 1.9 | 4.4 | 10 |
| Ovarian OVCAR-3 | 2.6 | 6.9 | 2.6 |
| Renal CAKI-1 | 1.8 | 4.0 | 8.9 |
These results indicate that the compound has both cytostatic and cytotoxic effects against these cell lines, suggesting its potential as an anticancer agent .
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on various enzymes, including cholinesterases, which are important in neurodegenerative diseases:
- Cholinesterase Inhibition :
Preclinical Characterization
In preclinical studies, analogs of this compound were tested for their efficacy against human cancer xenografts in mice. Notably, it showed activity comparable to cisplatin but faced challenges due to poor solubility and stability in aqueous environments .
Synthesis and Structural Analysis
Further studies have focused on synthesizing derivatives and analogs of this compound to enhance its bioactivity and solubility profiles. Structural modifications have led to compounds with improved pharmacological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
